
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- is a derivative of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by its triazine ring structure, which consists of three nitrogen atoms at positions 1, 3, and 5, and two amino groups at positions 2 and 4. The presence of a 1-methylpropyl group at position 6 further distinguishes it from other triazine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- can be synthesized through various methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the reaction of imidates, guanidines, and amides or aldehydes in the presence of a base like cesium carbonate . These reactions typically occur under mild conditions and yield the desired triazine derivative efficiently.
Industrial Production Methods
Industrial production of 1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- often involves large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. For example, halogenation reactions can be carried out using chlorine or bromine under controlled conditions to yield halogenated triazine derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, in its role as a herbicide, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby disrupting the electron transport chain and leading to the death of the plant . In medicinal applications, its mechanism of action may involve the inhibition of specific enzymes or signaling pathways that are critical for the survival and proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- can be compared with other similar compounds, such as:
Atrazine: A widely used herbicide with a similar triazine structure but different substituents.
Propazine: Another herbicide with a similar triazine core but different substituents.
Melamine: A triazine derivative used in the production of plastics and resins.
The uniqueness of 1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives.
Propriétés
Numéro CAS |
30354-74-6 |
|---|---|
Formule moléculaire |
C7H13N5 |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
6-butan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-3-4(2)5-10-6(8)12-7(9)11-5/h4H,3H2,1-2H3,(H4,8,9,10,11,12) |
Clé InChI |
OSJMZDRFYMQBMU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
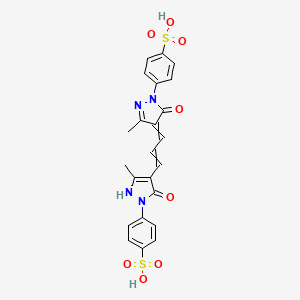

-methanone](/img/structure/B13744928.png)
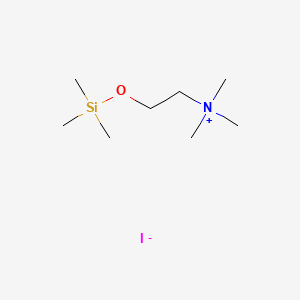
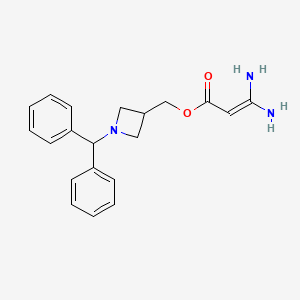

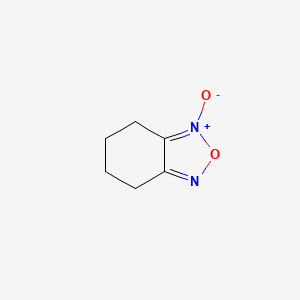

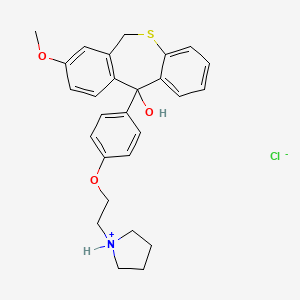
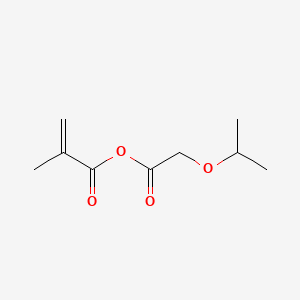
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
